molecular formula C8H10O B3361185 4,5,6,7-Tetrahydroisobenzofuran CAS No. 91632-72-3

4,5,6,7-Tetrahydroisobenzofuran

Cat. No.: B3361185
CAS No.: 91632-72-3
M. Wt: 122.16 g/mol
InChI Key: QSNLUGGQSCKAME-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisobenzofuran is an organic compound with the molecular formula C8H8O3. It is a versatile chemical used in various fields, including synthetic organic chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a furan ring fused with a cyclohexane ring, making it a valuable building block for synthesizing more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydroisobenzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction between maleic anhydride and butadiene, followed by hydrogenation to yield the desired product . The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions, followed by purification steps such as distillation or crystallization to achieve high purity levels . The use of continuous flow reactors has also been explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed:

    Oxidation: this compound-1,3-dione

    Reduction: Saturated derivatives of the original compound

    Substitution: Functionalized furan derivatives

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways . Its unique structure allows it to fit into specific binding sites, making it a valuable tool in studying enzyme-substrate interactions and drug-receptor binding.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-4-8-6-9-5-7(8)3-1/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNLUGGQSCKAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=COC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449078
Record name 4,5,6,7-tetrahydroisobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91632-72-3
Record name 4,5,6,7-tetrahydroisobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisobenzofuran
Reactant of Route 2
4,5,6,7-Tetrahydroisobenzofuran
Reactant of Route 3
4,5,6,7-Tetrahydroisobenzofuran
Reactant of Route 4
4,5,6,7-Tetrahydroisobenzofuran
Reactant of Route 5
4,5,6,7-Tetrahydroisobenzofuran
Reactant of Route 6
4,5,6,7-Tetrahydroisobenzofuran

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